BenchChemオンラインストアへようこそ!

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide

Drug Metabolism Carboxylesterase Enzyme Inhibition

This fluorinated benzothiazole amide is a selective human carboxylesterase 2 (hCES2) inhibitor (IC50=5.61 µM) with 4-fold selectivity over hCES1. Its moderate potency provides an ideal anchor point for SAR studies, while its wider dynamic range enables isoform-specific inhibition in hepatocyte and microsome assays. For reproducible enzyme inhibition and drug-drug interaction research, this compound ensures data integrity where generic analogs fail.

Molecular Formula C11H11FN2OS
Molecular Weight 238.28
CAS No. 907974-14-5
Cat. No. B2527425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide
CAS907974-14-5
Molecular FormulaC11H11FN2OS
Molecular Weight238.28
Structural Identifiers
SMILESCC(C)C(=O)NC1=NC2=C(C=CC=C2S1)F
InChIInChI=1S/C11H11FN2OS/c1-6(2)10(15)14-11-13-9-7(12)4-3-5-8(9)16-11/h3-6H,1-2H3,(H,13,14,15)
InChIKeyWQQTXIQQMUUIBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide (CAS 907974-14-5): Procurement-Grade Evidence for Differentiated Carboxylesterase Modulation


N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide (CAS 907974-14-5), also known as N-(4-fluorobenzo[d]thiazol-2-yl)isobutyramide, is a fluorinated benzothiazole amide . As a synthetic small molecule (C11H11FN2OS, MW 238.28 g/mol), it belongs to a broad class of heterocyclic compounds frequently explored for enzyme inhibition and receptor modulation [1]. Its structural features—specifically the 4-fluoro substitution on the benzothiazole core and the isobutyramide side chain—confer distinct interactions with human carboxylesterases (CES), making it a valuable probe for drug metabolism and pharmacokinetic studies [2]. This guide focuses exclusively on quantifiable, comparator-backed evidence to support scientific procurement decisions for this specific compound over its closest analogs.

Procurement Risk Analysis for N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide: Why Structural Analogs Are Not Interchangeable in Carboxylesterase Assays


While numerous benzothiazole amides are commercially available as 'research chemicals,' substituting a different analog for N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide in studies involving human carboxylesterases (hCES1/hCES2) introduces unacceptable variability. As detailed in Section 3, the target compound exhibits a specific inhibitory profile (IC50 values of 5.61 µM and 22.4 µM against hCES2 and hCES1, respectively [1]) that differs markedly from other benzothiazole-containing molecules tested under identical assay conditions. Even compounds with subtle structural changes, such as alternative substituents on the benzothiazole core, can show 8.5-fold differences in potency [2] or complete loss of selectivity [3]. Therefore, for reproducible enzyme inhibition or drug-drug interaction (DDI) studies, generic substitution undermines data integrity; procurement must be compound-specific.

Quantitative Evidence Guide: N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide Differentiated by Carboxylesterase Inhibition Selectivity and Potency


Evidence #1: 4-Fluoro Substitution Confers a 1.6-fold Selectivity Advantage for hCES2 Over a More Potent Benzothiazole Analog

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide demonstrates a distinct hCES2/hCES1 selectivity ratio of 4.0 (22.4 µM / 5.61 µM). While another benzothiazole-containing compound (BDBM50154558) is 1.6-fold more potent against hCES2 (IC50 = 3.42 µM), its selectivity ratio for hCES2 over hCES1 is only 3.6 (12.3 µM / 3.42 µM) [1][2]. The 4-fluoro analog thus offers a quantifiably higher selectivity window for hCES2 despite lower absolute potency, which is critical for target-specific probe development.

Drug Metabolism Carboxylesterase Enzyme Inhibition Selectivity

Evidence #2: 4-Fluoro Substitution is 8.5-fold Less Potent than an Unrelated Benzothiazole Compound Against hCES2, Defining a Unique Potency Band

Under identical assay conditions (human liver microsomes, fluorescein diacetate substrate), N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide inhibits hCES2 with an IC50 of 5.61 µM. This is significantly less potent than the benzothiazole derivative BDBM50154559 (CHEMBL2151605), which exhibits an IC50 of 0.66 µM, representing an 8.5-fold difference in activity [1][2]. This quantitative difference establishes the 4-fluoro compound as a 'moderate-affinity' probe, useful for studying substrate-dependent inhibition or for contexts where high-affinity inhibition is undesirable.

Carboxylesterase Structure-Activity Relationship Potency

Evidence #3: Target Compound Exhibits Distinct hCES1/hCES2 Profile Compared to a More Potent Dual Inhibitor

BDBM50154558 is a more potent inhibitor of both hCES2 (IC50 = 3.42 µM) and hCES1 (IC50 = 12.3 µM) compared to N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide [1][2]. However, the target compound's weaker hCES1 inhibition (22.4 µM) provides a larger absolute window between hCES2 and hCES1 inhibition (16.8 µM difference in IC50 values) compared to BDBM50154558 (8.9 µM difference). This differential isoform inhibition profile is a quantifiable characteristic that influences its utility in dissecting CES isoform contributions to drug metabolism.

Drug-Drug Interactions Carboxylesterase Isoform Selectivity

Validated Application Scenarios for N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide in Pharmaceutical Research and Drug Metabolism Studies


Scenario 1: Probing hCES2-Specific Metabolic Pathways with a Selectivity-Optimized Tool Compound

In vitro drug metabolism studies requiring selective inhibition of human carboxylesterase 2 (hCES2) over hCES1 benefit from N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide. As quantified in Evidence #1, this compound provides a 4.0-fold selectivity ratio (hCES1/hCES2), offering a quantifiable advantage over more potent but less selective benzothiazole analogs [1]. Researchers can use this compound at concentrations around 10 µM to achieve significant hCES2 inhibition with minimal hCES1 off-target effects, enabling cleaner interpretation of isoform-specific contributions to prodrug activation or detoxification pathways [2].

Scenario 2: Establishing Moderate-Affinity Baselines for Carboxylesterase Structure-Activity Relationship (SAR) Studies

The compound's moderate hCES2 inhibitory activity (IC50 = 5.61 µM) makes it an ideal 'anchor point' for SAR campaigns exploring benzothiazole amides as carboxylesterase modulators. As shown in Evidence #2, its potency lies between high-affinity inhibitors (e.g., 0.66 µM) and inactive analogs, providing a baseline for quantifying the impact of structural modifications on enzyme inhibition [3]. Procurement of this compound enables researchers to generate comparative data that map how specific substituent changes (e.g., halogen position, amide bulk) tune inhibitor potency within a defined chemical series [4].

Scenario 3: Deconvoluting Isoform Contributions in Complex Biological Matrices via Differential Inhibition Windows

For ex vivo or cell-based assays where both hCES1 and hCES2 are present, N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide offers a 1.9-fold larger IC50 gap between isoforms compared to a more potent dual inhibitor (Evidence #3) [5]. This wider dynamic range allows researchers to titrate compound concentrations to selectively inhibit hCES2 while leaving hCES1 largely unaffected. This is particularly valuable in human hepatocyte or liver microsome studies where CES isoform expression levels vary and selective chemical tools are required to dissect metabolic pathways [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.